molecular formula C17H15FN4O2S B2700632 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)propanamide CAS No. 1235037-18-9

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)propanamide

Cat. No.: B2700632
CAS No.: 1235037-18-9
M. Wt: 358.39
InChI Key: LVPBBVYXYMAHJZ-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)propanamide is a synthetic small molecule featuring a pyridazinone core linked to a 5-methylthiazole amine via a propanamide chain. The 4-fluorophenyl substitution at the 3-position of the pyridazinone ring is a common structural motif in medicinal chemistry, often used to influence the compound's electronic properties, lipophilicity, and overall bioavailability. Compounds containing pyridazinone and thiazole scaffolds are of significant interest in chemical biology and drug discovery research. Pyridazinone derivatives are found in various pharmacological classes, and thiazole rings are privileged structures in medicinal chemistry due to their prevalence in biologically active molecules. For instance, research has identified 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents, demonstrating the research value of the thiazole core . Furthermore, pyridazinone-containing compounds have been explored as chemotherapeutic agents, highlighting the potential of this heterocycle in oncology research . This compound is provided for research purposes to investigate its potential biochemical and cellular activities, mechanism of action, and physicochemical properties. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-10-9-19-17(25-10)20-16(24)11(2)22-15(23)8-7-14(21-22)12-3-5-13(18)6-4-12/h3-9,11H,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPBBVYXYMAHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)propanamide , a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H13FN4O2SC_{19}H_{13}FN_{4}O_{2}S, with a molecular weight of approximately 380.4 g/mol. The structure includes a pyridazinone core, a fluorophenyl group, and a thiazole moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H13FN4O2S
Molecular Weight380.4 g/mol
CAS Number[Not specified]
LogP[Not specified]
Polar Surface Area[Not specified]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or modulate receptor activity, leading to various pharmacological effects. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth in xenograft models.
  • Antimicrobial Properties : Its structural features suggest potential efficacy against bacterial and fungal pathogens.

Antitumor Activity

In recent studies, derivatives of the pyridazinone scaffold have demonstrated significant antitumor effects. For example, a related compound exhibited excellent in vivo antitumor activity in SKM-1 xenograft models through oral dosing, indicating that modifications to the pyridazinone core can enhance therapeutic efficacy .

Antimicrobial Activity

Compounds with similar structures have been tested for antimicrobial properties. The presence of the thiazole moiety is particularly noteworthy as it is often associated with enhanced antimicrobial activity. Research indicates that such compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Case Studies

  • Case Study on Antitumor Efficacy
    • Objective : To evaluate the antitumor effects of a pyridazinone derivative.
    • Methodology : Oral administration in SKM-1 xenograft models.
    • Findings : Significant reduction in tumor size was observed compared to controls, suggesting that structural modifications can lead to increased potency against cancer cells .
  • Case Study on Antimicrobial Properties
    • Objective : Investigate the antimicrobial efficacy of related compounds.
    • Methodology : In vitro testing against various bacterial strains.
    • Findings : Compounds demonstrated inhibitory effects on bacterial growth, particularly against Gram-positive bacteria, indicating potential for development into therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone-Based Analogs

Compound 20 () :

(S)-2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide

  • Structural Differences: Pyridazinone Substitution: 4,5-Dichloro vs. 4-fluorophenyl in the target compound. Amide Side Chain: Sulfamoylphenyl and pyridin-2-yl ethyl groups vs. 5-methylthiazol-2-yl. The sulfamoyl group may enhance solubility but reduce membrane permeability compared to the hydrophobic thiazole.
Compound 6g () :

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide

  • Structural Differences: Pyridazinone Substitution: 4-Fluorophenyl linked via a piperazine group vs. direct attachment in the target compound. The piperazine spacer may increase conformational flexibility. Amide Side Chain: Antipyrine (pyrazolone) moiety vs. 5-methylthiazole. Antipyrine derivatives often exhibit anti-inflammatory activity, whereas thiazoles are common in kinase inhibitors.
  • Functional Implications : The piperazine linker in 6g could improve solubility but reduce target affinity due to increased entropy penalties during binding .

Non-Pyridazinone Analogs

Compounds from :

3-(3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]propanamide

  • Structural Differences: Core Structure: Pyranone vs. pyridazinone. Pyranones are less electron-deficient, which may reduce interactions with charged residues in target proteins. Substituents: Methoxyphenyl and tetrahydroisoquinoline groups vs. fluorophenyl and thiazole. Methoxy groups enhance electron density but may decrease metabolic stability.
  • Functional Implications: These compounds inhibit cancer cell migration, suggesting the target compound’s pyridazinone core could offer superior electronic properties for similar applications .

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